molecular formula C8H7Cl2NO2 B1345103 Methyl (3,5-dichlorophenyl)carbamate CAS No. 25217-43-0

Methyl (3,5-dichlorophenyl)carbamate

Cat. No.: B1345103
CAS No.: 25217-43-0
M. Wt: 220.05 g/mol
InChI Key: FRSRGACXHCLBTC-UHFFFAOYSA-N
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Description

Methyl (3,5-dichlorophenyl)carbamate, also known as MDPC, is an organochlorine compound derived from the combination of 3,5-dichlorophenol and methanol. It is a widely used insecticide and pesticide, and is also used as a reagent in various scientific research applications. MDPC is a colorless liquid with a sweet odor and a boiling point of 156°C. It is soluble in most organic solvents and is a highly volatile compound.

Scientific Research Applications

Agricultural Applications

Methyl (3,5-dichlorophenyl)carbamate, as part of the carbamate group, has notable applications in agriculture. For example, Carbendazim (MBC) (methyl-2-benzimidazole carbamate) is widely used in agriculture for preventing and controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules carrying MBC show promising results in improving the release profiles of fungicides, enhancing their transfer to the action site, reducing environmental and human toxicity, and minimizing losses due to leaching or degradation (Campos et al., 2015).

Antipathogenic Activity

Thiourea derivatives containing the 3,5-dichlorophenyl group, similar in structure to this compound, have demonstrated significant antipathogenic activity. These derivatives exhibit potential as novel antimicrobial agents with antibiofilm properties, particularly effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Synthesis and Applications in Material Science

This compound and its derivatives find applications in material science. For instance, novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals have been synthesized, showing thermally stable amorphous solids with luminescent properties in the red spectral band. These radicals offer potential in the development of new paramagnetic glassy molecular materials (Castellanos et al., 2008).

Biochemical Research

In biochemical research, compounds like vinclozolin, which contain the 3,5-dichlorophenyl group, are studied for their biotransformation properties. For example, the fungus Cunninghamella elegans transforms vinclozolin into several metabolites, aiding in understanding the environmental and biological fate of such compounds (Pothuluri et al., 2000).

Chemical Analysis and Detection

In chemical analysis, techniques such as thin-layer chromatography are employed to detect carbamates like carbosulfan. This detection is crucial in forensic science for identifying poisoning cases related to carbamate pesticides (Bhatia & Sharma, 2011).

Pharmaceutical Research

In pharmaceutical research, the structural derivatives of this compound are explored for their potential antioxidant and therapeutic applications. For instance, the synthesis and evaluation of di-hydropyridine analogs with carbamate moieties have been conducted to assess their antioxidant activities and potential as calcium channel blockers (Saddala & Pradeepkiran, 2019).

Mechanism of Action

Target of Action

Methyl (3,5-dichlorophenyl)carbamate, also known as swep, is a carbamate herbicide . It primarily targets weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .

Mode of Action

The compound acts by disrupting the normal metabolic processes of the targeted weeds. It inhibits cell division at the growth point, leading to the death of the weeds .

Biochemical Pathways

The herbicide is degraded in soil mainly by microbial activity . A consortium consisting of two bacterial strains, Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34, has been shown to be capable of mineralizing swep . Swep is first transformed by Comamonas sp. SWP-3 to the intermediate 3,4-dichloroaniline (3,4-DCA), after which 3,4-DCA is mineralized by Alicycliphilus sp. PH-34 .

Pharmacokinetics

It is known that the compound is degraded in soil mainly by microbial activity .

Result of Action

The result of the action of this compound is the death of the targeted weeds. By inhibiting cell division at the growth point, the compound disrupts the normal growth and development of the weeds, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacterial strains in the soil can enhance the degradation of the compound, reducing its persistence in the environment

Safety and Hazards

“Methyl (3,5-dichlorophenyl)carbamate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

Carbamates, including “Methyl (3,5-dichlorophenyl)carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play an important role in modern drug discovery and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl (3,5-dichlorophenyl)carbamate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound leads to the accumulation of acetylcholine, resulting in prolonged stimulation of nerve cells. This interaction is crucial in understanding the compound’s effects on the nervous system and its potential use as a pesticide.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting normal cellular signaling pathways and altering gene expression. The compound has been shown to affect cellular metabolism by inhibiting key enzymes involved in metabolic processes . Additionally, this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in the accumulation of acetylcholine at synaptic junctions, leading to continuous stimulation of postsynaptic receptors. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to environmental factors such as light and temperature . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cholinergic symptoms, while higher doses can lead to severe toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of this compound have been associated with neurotoxicity, hepatotoxicity, and reproductive toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as amidases and esterases . These enzymes catalyze the hydrolysis of the compound, leading to the formation of metabolites that can be further processed by the body’s detoxification systems. The metabolic pathways of this compound are essential for understanding its biotransformation and potential accumulation in tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation in specific tissues depend on factors such as lipid solubility, molecular size, and affinity for transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to particular cellular compartments through post-translational modifications and targeting signals . Its localization within organelles such as the mitochondria, endoplasmic reticulum, and nucleus can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

methyl N-(3,5-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSRGACXHCLBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179876
Record name Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25217-43-0
Record name Carbamic acid, (3,5-dichlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25217-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbanilic acid, 3,5-dichloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025217430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The carbamate used as the starting material is obtained by reacting an isocyanate with an alcohol or a carbamic acid chloride with an alcohol in the presence of an alkali, in the conventional manner. For example, reaction of 3,5-dichlorophenyl isocyanate with methyl alcohol gives methyl N-(3,5-dichlorophenyl)-carbamate (melting point 121° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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